2-(t-Butyldiphenylsilyloxy)ethylamine

Descripción general

Descripción

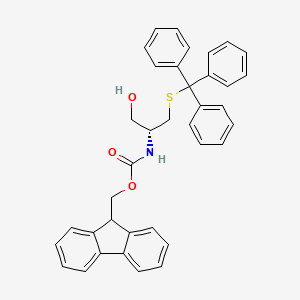

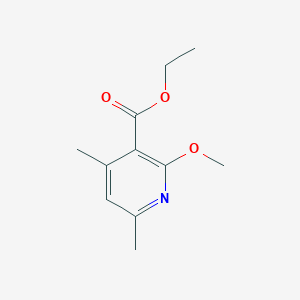

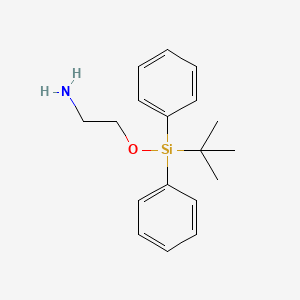

2-(t-Butyldiphenylsilyloxy)ethylamine is a useful research compound. Its molecular formula is C18H25NOSi and its molecular weight is 299.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The preparation and characterization of silyl-protected compounds, including γ-hydroxylated α,β-unsaturated acetylenic ketones, highlight the importance of silyl groups in stabilizing reactive intermediates. The study by Shang, Fairhurst, and Sydnes (2016) demonstrated that t-butyldiphenylsiloxy derivatives were stable and reacted with various nucleophiles to give Michael adducts in good yields. This suggests that "2-(t-Butyldiphenylsilyloxy)ethylamine" could be used in similar synthetic applications to stabilize or activate molecules for further reactions (Shang et al., 2016).

Material Science Applications

The synthesis and characterization of chitosan derivatives, as reported by Xie, Liu, and Chen (2007), provide an example of how functionalized amines can be utilized to enhance the properties of biopolymers. Ethylamine hydroxyethyl chitosan (EHCs) was synthesized and exhibited improved water solubility and potential antibacterial activities. This indicates that "this compound" could find applications in modifying biopolymers for various uses, including medical and environmental applications (Xie et al., 2007).

Potential Pharmacological Applications

The research on novel compounds for their pharmacological properties, such as the study by Figueredo et al. (2020), demonstrates the ongoing search for new molecules with antibacterial and modulatory activities. While "this compound" was not directly mentioned, the methodology and objectives of such studies suggest that functionalized amines could be explored for their potential as pharmacological agents, particularly in addressing bacterial resistance (Figueredo et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSFXWUGVWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451446 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91578-89-1 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.